molecular formula C9H24O3V+2 B11870293 Propan-2-ol;vanadium(2+)

Propan-2-ol;vanadium(2+)

Cat. No.: B11870293
M. Wt: 231.23 g/mol
InChI Key: NBLQMYOTIXQOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-ol;vanadium(2+) is a chemical complex of vanadium in the +2 oxidation state coordinated with propan-2-ol ligands, falling under the category of vanadium alkoxides. These compounds are of significant interest in fundamental and applied research due to the redox-active nature of vanadium. Researchers value this complex for its potential applications in several advanced scientific areas. In catalysis, vanadium complexes are known to act as key components in oxidation reaction systems. For instance, vanadium-based catalysts in the presence of propan-2-ol can facilitate oxidation processes, where the alcohol can be transformed into a carbonyl compound like acetone . A prominent area of study is its use as a molecular precursor in materials science. Heterometallic vanadium alkoxides can be designed as "single-source precursors" (SSPs) for the synthesis of high-technology metal oxides via sol-gel processing routes . This is particularly relevant for developing functional mixed-metal oxides with potential electrochromic properties. Furthermore, low-oxidation state vanadium alkoxides, including V(II) species, are investigated for their reactivity towards small molecules. Preliminary electrochemical studies on similar complexes suggest the feasibility of generating highly reduced species, creating conditions that may be conducive for the activation and reduction of challenging substrates like molecular nitrogen . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H24O3V+2

Molecular Weight

231.23 g/mol

IUPAC Name

propan-2-ol;vanadium(2+)

InChI

InChI=1S/3C3H8O.V/c3*1-3(2)4;/h3*3-4H,1-2H3;/q;;;+2

InChI Key

NBLQMYOTIXQOPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[V+2]

Origin of Product

United States

Synthetic Methodologies for Propan 2 Ol;vanadium Ii Systems

Direct Coordination of Propan-2-ol to Vanadium(II) Centers

The direct coordination of propan-2-ol to vanadium(II) centers can be achieved through several synthetic routes, leading to the formation of vanadium(II) alkoxide or alcoholate complexes.

Solvothermal and solution-phase methods are common for synthesizing vanadium-based materials. nih.govmpg.deup.ac.zaresearchgate.net In a typical solution-phase synthesis, vanadium trichloride (B1173362) can be refluxed with propan-2-ol. Upon cooling, this process can yield green crystals of vanadium(II) chloride-propan-2-ol adducts, such as VCl₃·4PrⁱOH. cdnsciencepub.com These alcoholate complexes are often sensitive to air and can be readily oxidized. cdnsciencepub.com

Solvothermal synthesis, a variation of the hydrothermal method where the solvent is non-aqueous, allows for the control of crystal structure and morphology of the resulting vanadium oxides by varying parameters like the solvent composition. nih.govrsc.org For instance, the synthesis of VO₂ nanocrystals with different morphologies (nanorods, nano-urchins, and nanosheets) has been achieved by adjusting the water-to-ethanol ratio in a binary solvent system. nih.gov

Table 1: Examples of Solvothermal/Solution-Phase Synthesis of Vanadium Complexes

Vanadium PrecursorSolvent(s)ConditionsProductReference
Vanadium TrichloridePropan-2-olReflux, then coolingVCl₃·4PrⁱOH cdnsciencepub.com
Vanadium(V) OxytripropoxideEthanol (B145695)/Water mixturesSolvothermalVO₂ nanocrystals nih.gov

Ligand exchange and metathesis reactions provide alternative pathways to introduce propan-2-ol or isopropoxide groups into the coordination sphere of vanadium. savemyexams.comnobelprize.org Ligand exchange involves the replacement of one or more ligands in a complex with another. savemyexams.com For example, a higher alcohol can displace a lower one in an alkoxide complex.

Metathesis reactions, which involve the exchange of parts between two compounds, are also employed. nobelprize.org The reaction of vanadium trichloride with lithium isopropoxide in propan-2-ol can be used to synthesize vanadium trialkoxides, although these reactions can be complicated by the ease of oxidation of the products. cdnsciencepub.com

Utilization of Propan-2-ol in the Synthesis of Vanadium Precursors and Materials

Propan-2-ol plays a crucial role not only as a direct ligand but also as a solvent and reactant in the synthesis of various vanadium precursors and materials.

Vanadium isopropoxide can be prepared by reacting vanadium trichloride with propan-2-ol. semanticscholar.orgresearchgate.net This reaction typically involves refluxing the reactants for several hours. semanticscholar.org The resulting vanadium isopropoxide is a useful precursor for the synthesis of other vanadium compounds. For instance, vanadium(V) oxytriisopropoxide, a stable organovanadium compound, is a common precursor in various syntheses. ereztech.comcymitquimica.com

Table 2: Synthesis of Vanadium Isopropoxide

ReactantsSolventConditionsProductReference
Vanadium Trichloride, Propan-2-olPropan-2-olReflux for 6 hours at 82°CVanadium Isopropoxide semanticscholar.org

The sol-gel process is a versatile method for producing solid materials from small molecules. Propan-2-ol is frequently used as a solvent in the sol-gel synthesis of vanadium oxides. mdpi.comimist.maresearchgate.netimist.ma The choice of solvent can significantly influence the physicochemical properties of the resulting V₂O₅ nanostructures. mdpi.com For example, using propan-2-ol as the solvent in a non-aqueous sol-gel synthesis can lead to a higher orientation of the (001) facet in V₂O₅ crystals. mdpi.com

The process often involves the hydrolysis of a vanadium precursor, such as vanadium(V) oxytripropoxide, in the presence of propan-2-ol and a catalyst like acetylacetone. mdpi.com The resulting gel is then dried and calcined to produce the final vanadium oxide material. The acid-base properties of the synthesized oxides can be studied through the decomposition of propan-2-ol. imist.maimist.ma

Propan-2-ol can also serve as a solvent to facilitate the crystallization of vanadium complexes. google.comnih.govulisboa.ptresearchgate.net The choice of crystallizing solvent can influence the crystal habit and, consequently, the properties of the final product. nih.gov In some cases, adding a polar organic solvent like propan-2-ol to a reaction mixture can induce the crystallization of a vanadium complex. google.com For instance, blue crystals of a vanadium(IV) citrate (B86180) complex have been formed by adding propan-2-ol to an aqueous solution of the complex. google.com

Compound Names

Reductive Pathways for Accessing Vanadium(II) States in the Presence of Alcohols

The synthesis of vanadium(II) complexes in the presence of alcoholic media, such as propan-2-ol, can be achieved through various reductive pathways. These methods typically involve the reduction of higher oxidation state vanadium precursors, most commonly V(V), V(IV), or V(III), to the desired V(II) state. The choice of reducing agent and reaction conditions is critical in achieving the targeted vanadium(II) species and is influenced by the nature of the ancillary ligands and the alcoholic solvent.

One prominent method involves the photochemical reduction of vanadium(V) complexes. For instance, vanadium(V) chloride-alcoholate complexes in ethanol have been shown to undergo a stepwise photoreduction from V(V) to V(II) upon irradiation with 254 nm wavelength light. iaea.org This process involves the formation of V(IV) and V(III) intermediates. iaea.org The quantum yields for these photochemical reduction steps have been determined, providing insight into the efficiency of the process. iaea.org

Electrochemical methods also present a viable route to vanadium(II) complexes. The electrochemical reduction of various vanadium complexes, including those with salen-type ligands, is a known process. researchgate.net The potential of the V(n)/V(n-1) couple is a key factor in the catalytic efficiencies of these compounds. researchgate.net Studies on the electrochemical reduction of a vanadium(V) complex with cupferron (B1669334) have detailed the kinetic parameters of the reduction process, which can be controlled by diffusion and chemical reaction steps. researchgate.net Such electrochemical approaches can, in principle, be adapted for the synthesis of vanadium(II) complexes in alcoholic solvents, provided the solvent and electrolyte are stable under the required potential.

Chemical reduction remains a widely utilized and versatile strategy. A variety of reducing agents can be employed to reduce V(III) precursors to V(II). For example, potassium hydride has been used to reduce chloro{2,2′-[(1,3-phenylene-κC2,κH2)bis(propane-2,2-diyl)]bis(pyrrol-1-ido)}(1,2-dimethoxyethane)vanadium(III) to a dinuclear vanadium(II) complex. thieme-connect.de Similarly, the synthesis of V(III) complexes, which are direct precursors for V(II) species, has been reported using VCl₃ and ligands derived from 1,3-diamino-2-propanol. oup.comacs.org These V(III) complexes can subsequently be reduced to access the V(II) oxidation state. The choice of reducing agent is critical; for instance, when reducing vanadium(V) in acidic solution, zinc is effective in achieving the V(II) state, whereas a milder reducing agent like tin will only reduce it to V(III). libretexts.org

The reductive coupling of alcohols catalyzed by oxovanadium complexes also involves the generation of reduced vanadium species. acs.org In these catalytic cycles, the alcohol itself can act as the reductant, leading to the formation of a ketone and water as byproducts, while the vanadium center is reduced. acs.org While often aiming for catalytic turnover and not isolation of the reduced species, these studies provide mechanistic insights into the reduction of higher-valent vanadium in the presence of alcohols.

The following table summarizes key findings related to reductive pathways for generating vanadium(II) in the presence of alcohols.

Precursor Complex/SystemReductive MethodReducing Agent/ConditionsProduct/Observation
Vanadium(V) chloride-alcoholate complexes in ethanolPhotochemical Reduction254 nm lightStepwise reduction from V(V) to V(II) via V(IV) and V(III) intermediates. iaea.org
Chloro{2,2′-[(1,3-phenylene-κC2,κH2)bis(propane-2,2-diyl)]bis(pyrrol-1-ido)}(1,2-dimethoxyethane)vanadium(III)Chemical ReductionPotassium HydrideDinuclear Vanadium(II) complex. thieme-connect.de
Vanadium(V) in acidic solution (from NH₄VO₃)Chemical ReductionZinc and acidReduction to Vanadium(II). libretexts.org
Vanadium(V) in acidic solution (from NH₄VO₃)Chemical ReductionTin and acidReduction to Vanadium(III) only. libretexts.org
VCl₃ with potassium 1,3-diamino-2-propanol-N,N,N′,N′-tetraacetateChemical Synthesis (of V(III) precursor)-Dinuclear Vanadium(III) complex, a potential precursor for V(II). oup.com
Homoleptic vanadium(III) complexes with bi-dentate O,N-chelating heteroarylalkenol ligandsReductive ConversionThermal treatmentVanadium(II) oxide nanowires. rsc.org

Advanced Characterization of Propan 2 Ol;vanadium Ii Coordination Architectures

Crystallographic Analysis of Propan-2-ol;Vanadium(II) Complexes

No publicly available crystallographic data exists for a complex consisting solely of vanadium(II) and propan-2-ol. The synthesis and isolation of single crystals of this compound suitable for X-ray diffraction analysis have not been reported.

Determination of Coordination Geometry and Stereochemistry (e.g., Distorted Octahedral)

Without experimental structural data, the coordination geometry of a hypothetical [V(CH₃CH(OH)CH₃)ₓ]²⁺ complex can only be speculated upon. For d³ metal ions like V(II), an octahedral coordination geometry is commonly observed, as in the case of the lilac-colored aqueous ion [V(H₂O)₆]²⁺. By analogy, a complex with propan-2-ol might be expected to adopt a similar six-coordinate, distorted octahedral geometry. However, steric hindrance from the isopropyl groups of the propan-2-ol ligands could potentially favor a lower coordination number.

Analysis of Bond Lengths and Angles in V-O(propan-2-ol) Linkages

Specific V-O bond lengths and angles for a vanadium(II)-propan-2-ol linkage are not documented. In a related, but distinct, four-coordinate distorted vanadium(II) complex with anionic oxygen donor ligands, V(II)-O bond distances were reported to have an average length of 2.004 Å. rsc.org For comparison, in a mixed-ligand vanadium(IV) complex, the V-O bond to a water molecule was found to be 2.028 Å. nist.gov These values provide a general range for vanadium-oxygen bonds but are not specific to the V(II)-propan-2-ol interaction.

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

In the absence of a crystal structure, a definitive analysis of intermolecular and intramolecular interactions is impossible. However, if such a complex could be crystallized, it would be expected to exhibit hydrogen bonding. The hydroxyl group of the coordinated propan-2-ol ligand could act as a hydrogen bond donor to counter-ions or solvent molecules within the crystal lattice. Intramolecular hydrogen bonding would be unlikely unless other ligands were present in the coordination sphere.

Spectroscopic Elucidation of Electronic and Molecular Structure

Spectroscopic data for Propan-2-ol;vanadium(2+) are not available in the literature. The following sections describe the techniques that would be used for its characterization.

Infrared (FTIR) Spectroscopy for Ligand Vibrational Modes and Metal-Ligand Bonds

FTIR spectroscopy would be a key technique for identifying the coordination of propan-2-ol to the vanadium(II) center. Key vibrational modes to analyze would include:

O-H Stretch: The broad O-H stretching band of free propan-2-ol (typically ~3350 cm⁻¹) would be expected to shift upon coordination to the metal center.

C-O Stretch: The C-O stretching vibration (around 1130-1180 cm⁻¹ in free propan-2-ol) would also likely shift in frequency.

V-O Stretch: A new, low-frequency band corresponding to the V-O stretching vibration would be expected to appear, likely in the far-infrared region (typically below 600 cm⁻¹).

The table below illustrates the expected regions for these key vibrational modes.

Vibrational ModeTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Change upon Coordination to V(II)
O-H Stretch~3350 (broad)Shift in frequency and possible sharpening
C-O Stretch~1150Shift in frequency
Metal-Ligand (V-O) StretchN/AAppearance of a new band (< 600 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic and Diamagnetic Vanadium Systems

Vanadium(II) is a paramagnetic d³ ion, which would have a significant impact on the NMR spectrum of any coordinated propan-2-ol ligands. The unpaired electrons cause large shifts and significant broadening of NMR signals, making them difficult to observe with standard techniques.

Paramagnetic Effects: The signals for the protons of the propan-2-ol ligand would be subject to large paramagnetic shifts (both contact and pseudocontact shifts) and would be significantly broadened due to efficient nuclear relaxation. nih.gov This often renders the spectra of paramagnetic complexes, including many V(II) compounds, uninformative or requires specialized techniques. mcmaster.ca

Diamagnetic Systems: NMR is a powerful tool for characterizing diamagnetic vanadium(V) complexes, where sharp signals provide detailed structural information in solution. udel.edu However, this is not applicable to the paramagnetic V(II) state.

Due to these challenges, techniques other than NMR, such as EPR (Electron Paramagnetic Resonance) spectroscopy, are often more suitable for studying paramagnetic vanadium(II) systems. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium(II) Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of paramagnetic species, such as the Vanadium(II) ion. V(II) is a d³ system, which in an octahedral ligand field, possesses a quartet ground state (S=3/2). nih.gov The interaction of this electron spin with the nuclear spin of the naturally abundant ⁵¹V isotope (I=7/2) leads to characteristic hyperfine splitting in the EPR spectrum. udel.edu

The EPR spectrum of a V(II) complex is expected to display a central signal around g ≈ 2, corresponding to the transition within the mₛ = ±1/2 ground state Kramers doublet. nih.gov This signal is typically split into eight distinct hyperfine lines due to the coupling of the electron spin with the I=7/2 nuclear spin of the ⁵¹V center. nih.gov The observation of this eight-line pattern is a definitive indicator of a monomeric vanadium species. The precise g-values and the magnitude of the hyperfine coupling constant (A) are sensitive to the symmetry and nature of the ligand field around the vanadium ion. For many V(II) complexes, the electronic situation is analogous to that of a high-spin d⁷ cobalt(II) ion in a tetrahedral field. nih.gov

ComplexIsomerg-valueA (Hyperfine Coupling Constant)Reference
[V(ddpd)₂]²⁺cis-fac≈ 2Not specified nih.gov
[V(ddpd)₂]²⁺mer≈ 2Not specified nih.gov

This interactive table presents representative EPR data for well-characterized Vanadium(II) complexes, illustrating the typical parameters observed. Data for the specific Propan-2-ol;vanadium(2+) complex is not available.

UV-Visible Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands

UV-Visible electronic absorption spectroscopy is instrumental in elucidating the electronic structure of transition metal complexes by probing the transitions between d-orbitals (d-d transitions) and charge transfer phenomena between the metal and its ligands. illinois.edu For an octahedral V(II) ion (d³), the ground state is designated as ⁴A₂g. According to the principles of ligand field theory, three spin-allowed d-d transitions are anticipated:

⁴A₂g → ⁴T₂g (lowest energy)

⁴A₂g → ⁴T₁g(F)

⁴A₂g → ⁴T₁g(P)

These transitions typically result in broad and relatively weak absorption bands in the visible region of the spectrum, with molar absorptivity (ε) values generally below 100 M⁻¹cm⁻¹. illinois.edu The energies of these bands are directly related to the ligand field splitting parameter (Δo) and Racah interelectronic repulsion parameters. For instance, the spectrum of the archetypal [V(H₂O)₆]²⁺ ion in aqueous solution shows characteristic absorptions corresponding to these transitions. researchgate.net

In addition to d-d bands, more intense absorptions known as charge-transfer (CT) bands can appear, often in the ultraviolet region. wikipedia.orglibretexts.org These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT). wikipedia.orgcareerendeavour.com CT bands are Laporte and spin-allowed, resulting in much higher molar absorptivities (ε > 1000 M⁻¹cm⁻¹) compared to the forbidden d-d transitions. illinois.eduwikipedia.org For a V(II) complex with a ligand like Propan-2-ol, which lacks low-lying π* orbitals, MLCT bands are unlikely; LMCT bands would be expected at very high energies.

ComplexTransitionWavenumber (cm⁻¹)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
[V(H₂O)₆]²⁺⁴A₂g → ⁴T₂g~12,300~5 researchgate.net
[V(H₂O)₆]²⁺⁴A₂g → ⁴T₁g(F)~18,500~7 researchgate.net
[V(H₂O)₆]²⁺⁴A₂g → ⁴T₁g(P)~27,900~4 researchgate.net

This interactive table provides the absorption maxima for the d-d transitions of the hexaaquavanadium(II) ion, which serves as a fundamental model for V(II) complexes with oxygen-donor ligands like propan-2-ol.

Magnetic Characterization of Vanadium(II) Centers

Magnetic Susceptibility Measurements for Spin-Only and Orbital Contributions

Magnetic susceptibility measurements provide direct insight into the number of unpaired electrons in a complex, confirming the spin state of the metal center. For a Vanadium(II) ion with a d³ electron configuration, there are three unpaired electrons. The theoretical magnetic moment can be estimated using the spin-only formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For V(II), with n=3, the spin-only magnetic moment is calculated to be √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.).

Experimental magnetic moments for most octahedral V(II) complexes are found to be very close to this spin-only value, typically in the range of 3.7-3.9 B.M. This is because the ground electronic state for a d³ ion in an octahedral field is the orbitally non-degenerate ⁴A₂g term. libretexts.org According to theory, complexes with A or E ground terms should not exhibit a direct, first-order orbital contribution to the magnetic moment. dalalinstitute.com

However, a small deviation from the spin-only value can occur due to spin-orbit coupling, which can mix the orbitally degenerate excited state (⁴T₂g) into the ⁴A₂g ground state. This second-order effect typically leads to experimental magnetic moments that are slightly lower than the spin-only value. The extent of this deviation is dependent on the ligand field splitting energy (Δo). The temperature independence of the magnetic moment (i.e., adherence to the Curie Law) is a strong indicator of an orbitally non-degenerate ground state. researchgate.net

ComplexχT (cm³ K mol⁻¹) at 300 KEffective Magnetic Moment (μ_eff, B.M.)Theoretical Spin-Only Moment (B.M.)Reference
cis-fac-[V(ddpd)₂]²⁺1.857~3.853.87 nih.gov
mer-[V(ddpd)₂]²⁺1.863~3.863.87 nih.gov

This interactive table presents magnetic susceptibility data for representative Vanadium(II) complexes. The experimental values are consistent with a high-spin d³ configuration with minimal orbital contribution.

Computational and Theoretical Studies on Propan 2 Ol;vanadium Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying transition metal complexes. nih.gov It is widely used to calculate molecular structures, reaction energies, and electronic properties. nih.gov In the context of vanadium systems, DFT helps in understanding the nature of the bonding between vanadium and organic molecules, the influence of the metal's oxidation state, and the electronic factors that govern catalytic activity.

Geometry optimization is a fundamental DFT calculation that determines the lowest-energy three-dimensional arrangement of atoms in a molecule or interacting system. nih.gov For a propan-2-ol-vanadium system, this would involve finding the most stable way for the alcohol to bind to the metal center. Studies on related systems, such as hydrocarbons on vanadium oxide surfaces, show that DFT can precisely identify the preferred adsorption sites and calculate the corresponding binding energies. For instance, in the oxidative dehydrogenation (ODH) of propane (B168953) on vanadia catalysts, DFT calculations have been used to model the initial physisorption of the alkane onto the catalyst surface, a crucial first step in the catalytic cycle. osti.gov

The nature of the chemical bond is elucidated by analyzing the molecular orbitals and the density of states (DOS). The projected density of states (PDOS) can decompose the total DOS into contributions from specific atoms and their orbitals (s, p, d). researchgate.net This analysis reveals the extent of orbital overlap and hybridization between the vanadium d-orbitals and the orbitals of the coordinating atoms, such as the oxygen from propan-2-ol. For example, studies on vanadium adsorbed on graphene show that the covalent bonding is primarily driven by interactions between the carbon p-orbitals and the vanadium d-orbitals. researchgate.net A similar approach would be used to understand the V-O bond in the propan-2-ol adduct, quantifying the contributions of different orbitals to the bond's stability.

Vanadium can exist in multiple oxidation states, many of which are paramagnetic, meaning they have unpaired electrons. Vanadium(2+) is a d³ ion, making its complexes paramagnetic. Spin-polarized DFT calculations are essential for correctly describing such open-shell systems. These calculations determine the relative energies of different possible spin states (e.g., high-spin vs. low-spin) to identify the ground state.

Furthermore, DFT is a powerful tool for predicting the magnetic properties of materials. nih.govnih.gov For systems with multiple vanadium centers, it can predict the nature of the magnetic coupling—either ferromagnetic (spins align) or antiferromagnetic (spins oppose). nih.gov For instance, in studies of bilayer vanadium dichalcogenides (VX₂), DFT calculations have successfully determined that while the coupling within a layer is ferromagnetic, the coupling between layers can be antiferromagnetic. nih.gov Calculations also yield the magnetic moment on each atom, providing a direct link to experimental magnetometry data. nih.govrsc.org For a monomeric propan-2-ol;vanadium(2+) complex, DFT would predict the distribution of spin density across the molecule and the total magnetic moment.

Ab Initio and Hybrid Quantum Chemical Methods (e.g., CI/ROHF)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles—the laws of quantum mechanics and the values of fundamental physical constants—without using any experimental data or empirical parameters. wikipedia.orgcomputabio.comnih.gov These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Configuration Interaction (CI). chemeurope.com While computationally more demanding than DFT, they can offer higher accuracy, which is particularly important for systems where DFT may struggle, such as those with significant electron correlation effects. osti.govchemeurope.com

Transition metal chemistry, especially the breaking and forming of bonds at a metal center, often involves complex electronic structure changes that are challenging for standard DFT functionals to describe accurately. osti.gov Multireference (MR) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are specifically designed for these situations. osti.govresearchgate.net

A notable application of these advanced methods is in the study of propane ODH on vanadia catalysts. One study found that for the rate-limiting C–H activation step, standard DFT functionals and even high-level single-reference methods like coupled-cluster theory (CCSD(T)) produced activation barriers inconsistent with experimental values. osti.gov However, the multireference CASPT2 method yielded an activation barrier in excellent agreement with experiments, highlighting the multireference character of the transition state. osti.gov This demonstrates the crucial role of ab initio and MR methods in providing benchmark-quality data for vanadium-catalyzed reactions.

Comparison of Calculated Activation Barriers for Propane C–H Activation (600 K)
Computational MethodCalculated Barrier (kJ/mol)Reference
DFT (Various Functionals)125–150 osti.gov
DLPNO-CCSD(T)198 osti.gov
CASPT2138 osti.gov
Experimental Value134 ± 4 osti.gov

Molecular Dynamics Simulations for Ligand Dynamics and Solvent Effects

While quantum mechanical methods excel at describing the electronic structure of a static system, Molecular Dynamics (MD) simulations are used to model the system's evolution over time. researchgate.netmdpi.com Classical MD simulations use force fields—a set of parameters describing the interactions between atoms—to calculate the forces and subsequent motion of every atom in the system. This allows for the simulation of larger systems (including explicit solvent molecules) over longer timescales (nanoseconds to microseconds). mdpi.com

Mechanistic Pathway Modeling for Propan-2-ol Transformations on Vanadium Active Sites

One of the most powerful applications of computational chemistry is the modeling of chemical reaction mechanisms. mdpi.comfrontiersin.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the rate-limiting step, assess the feasibility of different mechanisms, and understand the factors that control catalyst selectivity.

The oxidative dehydrogenation (ODH) of propane on vanadium-based catalysts has been extensively modeled using DFT. osti.govmdpi.com These studies provide a clear blueprint for how the transformation of propan-2-ol would be investigated. The reaction typically begins with the abstraction of a hydrogen atom from the hydrocarbon by an oxygen atom of the catalyst. osti.gov DFT calculations have shown that the vanadyl oxygen (V=O) is generally a more active site for this C-H activation step than the bridging oxygens (V-O-V), exhibiting a lower activation barrier. osti.gov

Calculated Enthalpy Profile for Propane ODH on a Vanadyl Site (Path B) at 600 K
SpeciesDescriptionRelative Enthalpy (kJ/mol)Reference
INT-0Adsorbed Propane0 osti.gov
TS-1BC-H Activation Transition State138 osti.gov
INT-1BPropyl Radical Intermediate96 osti.gov

Catalytic Transformations Involving Propan 2 Ol and Vanadium Species

Dehydrogenation and Decomposition of Propan-2-ol Over Vanadium Catalysts

The conversion of propan-2-ol over vanadium-based catalysts typically proceeds via two main pathways: dehydrogenation to produce acetone (B3395972) and dehydration to yield propene. The selectivity towards either product is intricately linked to the catalyst's composition, structure, and surface properties, as well as the reaction conditions.

Heterogeneous Catalysis by Vanadium Oxides (e.g., V2O5) and Supported Systems

In heterogeneous catalysis, solid vanadium oxides, particularly vanadium pentoxide (V₂O₅), are widely studied both in their pure form and dispersed on high-surface-area supports. The support material plays a crucial role in modifying the dispersion, redox properties, and acidity of the vanadium oxide species, thereby influencing catalytic performance. researchgate.net

When propan-2-ol is passed over V₂O₅ supported on activated carbon, it undergoes conversion to both propene and acetone. researchgate.net The catalytic activity is significant, with total conversion of propan-2-ol being achieved at temperatures above 375°C. researchgate.net The nature of the support significantly affects the catalyst's reducibility and, consequently, its activity. For instance, in the oxidative dehydrogenation of propane (B168953), a V₂O₅/TiO₂ catalyst is found to be the most active due to its ease of reduction, while a V₂O₅/Al₂O₃ catalyst is the most selective towards the olefin product because it is more difficult to reduce. researchgate.netmdpi.com These principles also apply to alcohol dehydrogenation, where the support influences the electronic properties and stability of the active vanadium species.

The reaction pathways are sensitive to the catalyst's surface characteristics. Dehydrogenation to acetone is often associated with the redox properties of the catalyst, while dehydration to propene is linked to the presence of acid sites. researchgate.net

Table 1: Propan-2-ol Conversion over Supported Vanadium Catalysts This table is interactive. Users can sort columns by clicking on the headers.

Catalyst Support Primary Products Key Findings Reference
Activated Carbon (AC) Propene, Acetone High catalytic activity with total conversion above 375°C. researchgate.net researchgate.net
Alumina (B75360) (Al₂O₃) Propene (high selectivity) More acidic and difficult to reduce, favoring selectivity in dehydrogenation reactions. researchgate.netmdpi.com researchgate.netmdpi.com
Titania (TiO₂) High activity Less basic and easier to reduce, leading to higher catalytic activity. researchgate.netmdpi.com researchgate.netmdpi.com
Zirconia (ZrO₂) Propene, Acetone Support material influences selectivity and activation energies.

Homogeneous Catalysis of Alcohol Dehydrogenation

In the homogeneous phase, well-defined vanadium complexes act as effective catalysts for alcohol dehydrogenation. These systems allow for detailed mechanistic studies at a molecular level. Vanadium(V) alkoxide complexes, for example, can react to afford vanadium(IV) and a ketone product. ijirset.com Kinetic studies suggest that the rate-limiting step can be bimolecular, involving the attack of a base on the C-H bond of the alkoxide ligand. ijirset.com

The catalytic efficiency of these complexes is influenced by the ligand environment around the vanadium center. Schiff base ligands and others have been used to create vanadyl complexes that are active in alcohol oxidation. researchgate.net The reaction mechanism often involves the formation of a vanadium-alkoxide intermediate, followed by a hydrogen transfer step to yield the carbonyl product and a reduced vanadium species.

Oxidation Reactions of Propan-2-ol Mediated by Vanadium Complexes

Vanadium complexes are well-known for their ability to catalyze the oxidation of alcohols using various oxidants, offering a high degree of selectivity and efficiency under mild conditions.

Peroxidative Oxidation of Propan-2-ol to Acetone

The oxidation of secondary alcohols, such as propan-2-ol, to their corresponding ketones (acetone) can be efficiently achieved using vanadium catalysts in the presence of peroxides like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). ijirset.comscispace.com Vanadium(V) centers are strong Lewis acids, which allows them to activate peroxidic reagents for the oxidation process. scispace.com

Simple vanadium compounds like vanadyl acetylacetonate (B107027) (VO(acac)₂) are effective catalysts for these transformations. scispace.com The actual catalyst is often an oxoperoxovanadium(V) complex formed in situ from the reaction of a V(IV) or V(V) precursor with the peroxide oxidant. scispace.com These reactions are often nearly quantitative with respect to the peroxide used. scispace.com Research has demonstrated that various alcohols, including cyclohexanol (B46403) and 1-phenylethanol, can be oxidized over vanadium catalysts using tert-butyl hydroperoxide as the oxidant. ijirset.com

Role of Vanadium Oxidation States (e.g., V(V) oxo alkoxides) in Catalytic Cycles

The catalytic cycle for alcohol oxidation by vanadium complexes is a classic example of a redox mechanism, where the vanadium center cycles between different oxidation states. libretexts.org Vanadium is capable of existing in stable oxidation states of +2, +3, +4, and +5, each with a characteristic color in solution. libretexts.orglibretexts.org

The generally accepted mechanism begins with the reaction of a V(V) species with the alcohol (propan-2-ol) to form a V(V) oxo alkoxide intermediate. ijirset.com This step is followed by the rate-determining step, which involves the cleavage of the C-H bond on the alcohol's carbinol carbon. This process results in the formation of acetone and the reduction of the vanadium center, typically to V(IV) or V(III). ijirset.com The reduced vanadium species is then re-oxidized back to the active V(V) state by the peroxide, completing the catalytic cycle. libretexts.org

The ability of vanadium to easily change its oxidation state is central to its catalytic activity. libretexts.orglehigh.edu The specific oxidation states involved and the stability of the intermediates are highly dependent on the ligand system and the reaction conditions. The selectivity and activity of V-Mg-Al mixed-oxide catalysts in the oxidative dehydrogenation of propane, for example, have been shown to depend mainly on the vanadium oxidation state. researchgate.net

Table 2: Vanadium Oxidation States and Their Colors in Solution This table is interactive. Users can sort columns by clicking on the headers.

Oxidation State Vanadium Species Color Reference
+5 VO₂⁺ Yellow libretexts.org
+4 VO²⁺ Blue libretexts.org
+3 V³⁺ Green libretexts.org

Acid-Base Properties of Vanadium-Containing Catalysts Probed by Propan-2-ol Decomposition

The catalytic decomposition of propan-2-ol is a standard probe reaction used to characterize the acid-base properties of solid catalysts. researchgate.netfung-group.org The reaction can proceed through two primary pathways, each indicative of a different type of active site:

Dehydration: The elimination of water to form propene, which is catalyzed by acid sites. fung-group.orgornl.gov

Dehydrogenation: The removal of hydrogen to form acetone, which occurs on basic or redox sites. fung-group.orgornl.gov

By analyzing the product distribution (i.e., the selectivity to propene versus acetone) as a function of temperature, one can gain valuable information about the nature of the catalyst surface. A high selectivity towards propene suggests a predominantly acidic surface, whereas high selectivity towards acetone points to a surface with more basic or redox character. fung-group.org

Ligand Design and its Influence on Catalytic Activity in Vanadium-Alcohol Systems

The catalytic efficacy of vanadium species in the oxidation of alcohols, including propan-2-ol, is profoundly influenced by the design of the coordinating ligands. The ligand framework not only stabilizes the vanadium center in various oxidation states but also modulates its electronic and steric properties, thereby fine-tuning the catalytic activity and selectivity. tandfonline.comresearchgate.net Research has extensively explored a variety of ligand architectures, with a significant focus on Schiff bases, to enhance the catalytic performance of vanadium complexes in alcohol oxidation reactions. tandfonline.comresearchgate.net

The structural and electronic properties of ligands can be systematically modified to optimize catalyst performance. researchgate.net Multidentate Schiff base ligands, for instance, are widely employed due to their straightforward synthesis and the ease with which their steric and electronic characteristics can be adjusted. tandfonline.comresearchgate.net These ligands typically coordinate to the vanadium center through nitrogen and oxygen donor atoms, forming stable complexes. researchgate.net

The coordination environment created by the ligand plays a crucial role in the catalytic cycle. For example, in the oxidation of alcohols, the ligand can influence the formation of the active vanadium-peroxo or vanadium-oxo species, which are often implicated as the key oxidizing agents. researchgate.netrug.nl The electronic nature of the substituents on the ligand can impact the redox potential of the vanadium center, making it a more effective oxidant. nih.gov Steric hindrance introduced by bulky substituents on the ligand can control the access of the alcohol substrate to the metal center, potentially leading to enhanced selectivity. mdpi.com

Detailed Research Findings

Several studies have synthesized and characterized various vanadium-Schiff base complexes and evaluated their catalytic activity in the oxidation of a range of alcohols.

One study reported the synthesis of a new vanadium(IV) complex with a monoanionic bidentate Schiff base, N-(phenolyl)-benzaldimine. tandfonline.com This complex, [VO(L)2], demonstrated catalytic activity in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones using Oxone as an oxidant. tandfonline.com The coordination of the Schiff base to the vanadium center through the azomethine nitrogen and the deprotonated phenolic oxygen was confirmed by IR spectroscopy. tandfonline.com

Another investigation focused on an oxovanadium(IV) Schiff base complex derived from 2-{(E)-[2-chloroethyl)imino]methyl}-6-methoxyphenol. researchgate.net This complex was also found to be an effective catalyst for alcohol oxidation. researchgate.net Similarly, chiral N-salicyl-β-amino alcohol Schiff base ligands have been described as "privileged ligands" due to their ability to be finely tuned for asymmetric catalysis. researchgate.netnih.gov Vanadium(V) complexes with such ligands have been successfully utilized as catalysts in various oxidative transformations. researchgate.netnih.gov

The choice of oxidant is also a critical parameter that works in concert with the ligand-vanadium system. Hydrogen peroxide (H₂O₂) is often employed as a green oxidant. organic-chemistry.orgacs.org Mechanistic studies suggest that the reaction of the vanadium catalyst with H₂O₂ can form a vanadium(V)-oxo species that actively participates in the oxidation pathway. organic-chemistry.org

The table below summarizes the catalytic activity of different vanadium complexes in the oxidation of alcohols, showcasing the influence of ligand design. While specific data for propan-2-ol is not always the central focus, the results for secondary alcohols provide valuable insights into the structure-activity relationships.

Vanadium Complex/CatalystLigand TypeAlcohol SubstrateOxidantConversion (%)Selectivity (%)Reference
[VO(L)2] (L = N-(phenolyl)-benzaldimine)Bidentate Schiff Base (O, N donor)Secondary AlcoholsOxoneGood to ExcellentHigh for Ketones tandfonline.com
VOL (L = 2-{(E)-[2-chloroethyl)imino]methyl}-6-methoxy phenol)Bidentate Schiff BaseAlcoholsNot SpecifiedCatalytically ActiveNot Specified researchgate.net
Vanadium(V) complexes with chiral N-salicyl-β-amino alcohol Schiff basesTetradentate Chiral Schiff Base (ONNO')Various Organic SubstratesNot SpecifiedEffective CatalystUsed in Asymmetric Synthesis researchgate.netnih.gov
(L2)VIVONot SpecifiedBenzylic Alcohols, iso-propanolH₂O₂Up to 85%High for Esters (in one-pot conversion) organic-chemistry.orgacs.org
HPA (e.g., H5PMo10V2O40)Heteropolyanion1-phenylethanolH₂O₂High96-100% for Acetophenone ias.ac.in

The data clearly indicates that the nature of the ligand, from simple bidentate Schiff bases to more complex chiral and heteropolyanion structures, has a direct and significant impact on the catalytic outcome of vanadium-mediated alcohol oxidations. The ability to systematically alter the ligand sphere around the vanadium center provides a powerful tool for the development of highly efficient and selective catalysts for these important transformations.

Mechanistic Elucidation of Vanadium Mediated Propan 2 Ol Reactions

Kinetic Analysis of Propan-2-ol Conversion Rates and Orders

Kinetic studies of propan-2-ol conversion over vanadium catalysts reveal important insights into the reaction pathways. The reaction order, which describes how the rate is affected by the concentration of each reactant, and the activation energy, which is the minimum energy required for a reaction to occur, are key parameters derived from these analyses.

For the oxidative dehydrogenation (ODH) of propane (B168953), which shares mechanistic features with alcohol dehydrogenation, the reaction orders for propane and oxygen provide clues about the rate-determining step. core.ac.uk In one study on a silica-supported vanadium oxide catalyst, the reaction order for the propane dehydrogenation step was determined to be one for propane and zero for oxygen. core.ac.uk This suggests that the activation of propane is the rate-limiting step and that lattice oxygen from the catalyst is involved, consistent with a Mars-van Krevelen mechanism. core.ac.uk

The table below summarizes apparent activation energies for reactions involving propan-2-ol and related molecules over vanadium-based catalysts.

Apparent Activation Energies for Vanadium-Catalyzed Reactions

Reactant Catalyst Reaction Apparent Activation Energy (kJ/mol)
2-Propanol V₂O₅ Overall Decomposition Varies with catalyst modification
2-Propanol V₂O₅ Propylene (B89431) Formation Varies with catalyst modification
2-Propanol V₂O₅ Propane Formation Varies with catalyst modification
2-Propanol V₂O₅ Acetone (B3395972) Formation Varies with catalyst modification
Propane V₂O₅/SiO₂ Oxidative Dehydrogenation ~103
Propene V₂O₅/SiO₂ Combustion Lower than propane ODH

Note: Activation energies can vary significantly depending on the specific catalyst formulation and reaction conditions.

Proposed Reaction Mechanisms for Dehydrogenation, Decomposition, and Oxidation

The reaction of propan-2-ol over vanadium catalysts can lead to different products depending on the reaction conditions and the nature of the catalyst. The primary pathways are dehydrogenation to acetone, dehydration to propene, and oxidation to various products.

Dehydrogenation and Decomposition: The catalytic decomposition of 2-propanol on vanadium pentoxide can yield propane, propylene, and acetone. cdnsciencepub.com The formation of propylene occurs via a dehydration pathway, while acetone is the product of dehydrogenation. cdnsciencepub.com The formation of propane suggests more complex surface reactions are also taking place. cdnsciencepub.com

Oxidation: In the presence of an oxidant like molecular oxygen, the oxidation of alcohols is a prominent reaction. For vanadium-catalyzed aerobic oxidation of alcohols, a base-assisted dehydrogenation (BAD) mechanism has been proposed. nih.gov This biomimetic pathway is distinct from previously identified hydride-transfer and radical pathways. nih.gov The mechanism involves the deprotonation at the carbon atom bearing the hydroxyl group as the rate-limiting step. nih.gov

Kinetic isotope effect studies, where hydrogen atoms at the reactive site are replaced by deuterium, provide strong evidence for the C-H bond cleavage being the rate-determining step in many oxidation reactions. nih.gov A large kinetic isotope effect suggests that the bond to the heavier isotope is harder to break, slowing down the reaction. nih.gov

The general steps for these reactions often involve:

Adsorption: The propan-2-ol molecule adsorbs onto the active vanadium site on the catalyst surface.

Activation: The C-H or O-H bond in the alcohol is weakened and cleaved.

Surface Reaction: Intermediate species react on the surface to form the products.

Desorption: The final products (e.g., acetone, propene, water) desorb from the catalyst surface, regenerating the active site for the next catalytic cycle.

In heterogeneous catalysis, the properties of the catalyst surface play a pivotal role in determining the reaction pathway and selectivity. For vanadium oxide catalysts, surface acidity and the mobility of lattice oxygen are critical factors.

Surface Acidity: The surface of vanadium oxide catalysts can possess both Brønsted and Lewis acid sites. The nature and strength of these acid sites can influence the reaction selectivity. For instance, in the conversion of propan-2-ol, strong acid sites tend to favor the dehydration reaction to form propene, while weaker acid sites might favor dehydrogenation to acetone. researchgate.net The addition of promoters, such as alkali metals, can modify the surface acidity and, consequently, the product distribution. lehigh.edu For example, the addition of potassium oxide to a V₂O₅/Al₂O₃ catalyst can decrease the number of active surface acidic sites. lehigh.edu

Oxygen Mobility: In oxidation reactions that follow the Mars-van Krevelen mechanism, lattice oxygen from the metal oxide catalyst participates directly in the reaction. The hydrocarbon substrate is oxidized by the lattice oxygen, leading to a reduced catalyst. The catalyst is then re-oxidized by gas-phase oxygen. The mobility of this lattice oxygen is therefore a key parameter for catalytic activity. Highly mobile oxygen species can lead to higher reaction rates. The structure of the vanadium oxide species on the support material significantly influences this mobility. lehigh.edu For instance, isolated monomeric vanadyl species may exhibit different oxygen mobility compared to polymeric vanadate (B1173111) chains or crystalline V₂O₅.

In homogeneous oxidation reactions of alcohols catalyzed by vanadium complexes, radical pathways are often proposed. These pathways typically involve the formation of highly reactive radical species as intermediates.

The reaction mechanism can be initiated by the formation of an alcoholate complex between the vanadium catalyst and the alcohol. Subsequent steps can involve the homolytic cleavage of a C-H bond, generating a carbon-centered radical and a reduced vanadium species. This radical can then undergo further reactions to form the final oxidation product.

For example, in the vanadium-catalyzed aerobic oxidation of benzyl (B1604629) alcohol, experimental and computational studies support a pathway where the rate-limiting step is the deprotonation at the benzylic position. nih.gov This suggests a significant buildup of negative charge on the benzylic carbon atom in the transition state. nih.gov

In other systems, the reaction may proceed through a stepwise hydrogen atom transfer from the alcohol to the vanadium complex. nih.gov This generates the carbonyl product and a reduced vanadium species. nih.gov The reduced catalyst can then be re-oxidized by an oxidizing agent to complete the catalytic cycle. The specific intermediates and the dominant pathway can be influenced by factors such as the solvent, the nature of the ligands on the vanadium complex, and the presence of additives. nih.gov

Spectroscopic and Computational Probes for Reaction Intermediates

Identifying and characterizing the transient intermediate species formed during a catalytic reaction is key to understanding the detailed mechanism. A combination of spectroscopic techniques and computational modeling provides powerful tools for this purpose.

Spectroscopic Techniques:

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for detecting and characterizing species with unpaired electrons, such as V(IV) centers and organic radicals. In vanadium-catalyzed oxidation reactions, EPR can be used to monitor the changes in the oxidation state of the vanadium center during the catalytic cycle. researchgate.net

Raman Spectroscopy: In situ Raman spectroscopy allows for the characterization of the structure of the vanadium oxide species on the catalyst support under reaction conditions. researchgate.net It can distinguish between different types of vanadyl (V=O) and bridging (V-O-V) bonds, providing insights into how the catalyst structure changes upon interaction with the reactants. researchgate.net

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to identify adsorbed species and reaction intermediates on the catalyst surface. udel.edu For example, the formation of alkoxy species from the reaction of propan-2-ol with the catalyst surface can be monitored by the appearance of characteristic C-O and C-H stretching vibrations. udel.edu

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide information about the oxidation state and local coordination environment of the vanadium atoms in the catalyst. researchgate.net

Computational Modeling:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for elucidating reaction mechanisms at the molecular level. dergipark.org.trescholarship.org By modeling the potential energy surface of the reaction, DFT can be used to:

Determine the structures and energies of reactants, products, transition states, and intermediates. dergipark.org.tr

Calculate activation barriers for different reaction pathways, helping to identify the most likely mechanism. dergipark.org.tr

Simulate vibrational spectra, which can be compared with experimental IR and Raman data to aid in the identification of observed species.

Investigate the electronic structure of the catalyst and how it interacts with the reactants.

For instance, DFT studies on the oxidative dehydrogenation of propane over vanadium oxide catalysts have shown that the reaction is initiated by the abstraction of a hydrogen atom from propane by a vanadyl oxygen (V=O). dergipark.org.tr These calculations have also highlighted the role of the support material in modifying the activity and selectivity of the vanadium oxide species. psu.edu

By combining the insights gained from these experimental and theoretical approaches, a comprehensive picture of the reaction mechanism for vanadium-mediated propan-2-ol conversion can be developed.

Future Prospects and Research Frontiers in Propan 2 Ol;vanadium Chemistry

Development of Novel Vanadium(II) Precursors and Alkoxide Complexes

The synthesis and isolation of well-defined vanadium(II) precursors are foundational to advancing the field. Historically, the reactivity and air-sensitivity of V(II) have posed significant synthetic challenges. Future research will likely focus on overcoming these hurdles through innovative synthetic methodologies.

Key Research Directions:

Microwave-Assisted Synthesis: Techniques such as microwave-assisted precipitation are being explored to create vanadium precursors with controlled particle size and structure. This method can lead to materials with larger contact areas and shorter diffusion paths, which is beneficial for subsequent reactions. nih.govrsc.org

Hydrothermal Methods: The use of vanadium alkoxides as starting materials in hydrothermal reactions has shown promise for synthesizing various vanadium oxide nanocrystals and microspheres. acs.org Tailoring these methods for V(II) specifically with propan-2-ol could yield novel isopropoxide complexes with unique morphologies.

Stabilizing Ligands: The design of ancillary ligands that can stabilize the V(II) center without quenching its reactivity is a critical area. These ligands can facilitate the isolation and characterization of monomeric and well-defined polynuclear V(II) isopropoxide clusters.

The development of these new precursors is expected to provide a wider range of starting materials for catalytic and material science applications, moving beyond traditional V(II) sources.

Table 1: Comparison of Vanadium Precursor Synthesis Methods
MethodKey AdvantagesPotential for V(II)-Isopropoxide SynthesisReferences
Microwave-Assisted PrecipitationControl over particle size and structure; Enhanced reaction kinetics.Feasible for producing high-purity, nanostructured V(II) precursors. nih.govrsc.org
Hydrothermal SynthesisConvenient for creating diverse morphologies (nanocrystals, microspheres).Promising for direct synthesis of V(II)-isopropoxide complexes from alkoxide starting materials. acs.org
Stabilizing Ligand ApproachAllows for isolation of air-sensitive complexes; Provides well-defined active sites.Crucial for creating stable, characterizable, and catalytically active V(II)-isopropoxide species. acs.org

Integration of Propan-2-ol;Vanadium(II) Motifs into Advanced Functional Materials

The incorporation of propan-2-ol;vanadium(II) units into larger material frameworks is a promising avenue for creating advanced functional materials with tailored properties. The vanadium(II) isopropoxide motif can act as a node in metal-organic frameworks (MOFs), a functional group on a polymer backbone, or a surface species on an inorganic support.

Potential Applications:

Catalytic Materials: Supported vanadium catalysts are widely used for various oxidation reactions. acs.org Grafting well-defined propan-2-ol;vanadium(II) species onto supports like silica (B1680970) or alumina (B75360) could lead to highly active and selective heterogeneous catalysts.

Electronic and Energy Storage Materials: Vanadium oxides are key components in materials for batteries and supercapacitors. acs.orgresearchgate.net The controlled decomposition of V(II)-isopropoxide precursors could provide a low-temperature route to specific vanadium oxide phases with enhanced electrochemical performance.

Smart Materials: The redox activity of the vanadium center could be harnessed in smart materials that respond to external stimuli. For example, incorporation into polymers could lead to materials with tunable optical or electronic properties.

Future work in this area will require a multidisciplinary approach, combining synthetic inorganic chemistry with materials science and engineering to design and fabricate these complex architectures.

Exploration of Sustainable Catalytic Processes for Alcohol Transformations

Vanadium complexes are effective catalysts for a variety of organic transformations, particularly the oxidation and epoxidation of alcohols. mdpi.comnih.gov A major frontier is the development of sustainable catalytic processes that utilize propan-2-ol;vanadium(II) complexes.

Areas of Focus:

Aerobic Oxidation: A key goal is to use molecular oxygen as the terminal oxidant for alcohol transformations, which produces water as the only byproduct. nih.gov Research into the mechanism of vanadium-catalyzed aerobic oxidation of alcohols suggests a biomimetic pathway involving base-assisted dehydrogenation. nih.gov Understanding and optimizing this pathway for V(II)-isopropoxide systems is a significant research direction.

Domino and Cascade Reactions: One-pot strategies that combine multiple reaction steps, known as domino or cascade reactions, are crucial for sustainable chemical process design. mdpi.com Vanadium catalysts have shown efficiency in enantioselective domino epoxidation reactions, reducing time and resource consumption. mdpi.com

Hydrogen Transfer Reactions: Propan-2-ol can serve as a hydrogen source in transfer hydrogenation reactions. Vanadium(II) complexes could potentially catalyze the transfer of hydrogen from propan-2-ol to unsaturated substrates, offering a green alternative to traditional reduction methods.

The emphasis will be on designing catalyst systems that operate under mild conditions, exhibit high turnover numbers, and utilize environmentally benign reagents.

Table 2: Research Findings in Vanadium-Catalyzed Alcohol Transformations
Catalytic ProcessKey FindingsSignificance for SustainabilityReferences
Aerobic Oxidation of Benzyl (B1604629) AlcoholReaction proceeds via a base-assisted dehydrogenation (BAD) mechanism with a large kinetic isotope effect.Provides a pathway for using O2 as a green oxidant, avoiding stoichiometric and more hazardous oxidants. nih.gov
Domino Epoxidation of Tryptophols[VO(acac)2] complexes catalyzed enantioselective epoxidation with ring-opening, achieving modest yields but high enantioselectivity.Reduces waste and improves efficiency by combining multiple transformations in a single step. mdpi.com
Epoxidation of Allylic AlcoholsVanadium-based catalysts are well-explored for this transformation, forming the basis for developing more sustainable routes.Offers a pathway to valuable epoxy alcohols, with opportunities for catalyst optimization to improve green metrics. mdpi.comnih.gov

Advanced in situ Spectroscopic Techniques for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is essential for the rational design of improved catalysts. Advanced in situ and operando spectroscopic techniques are powerful tools for probing catalytic systems under actual reaction conditions, providing real-time insights into the nature of active sites and reaction intermediates. osti.govyoutube.comdigitellinc.com

Applicable Techniques:

In situ UV-Visible Spectroscopy: This technique can be used to monitor the dynamics of catalyst reduction and oxidation during reactions, helping to measure kinetic parameters and quantify the fraction of active sites. acs.org

In situ Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying surface species and reaction intermediates by monitoring their vibrational modes. youtube.comfrontiersin.org This can help distinguish between active species and spectator species.

In situ X-ray Absorption Spectroscopy (XAS): XAS can provide crucial information about the oxidation state and coordination environment of the vanadium center during the catalytic cycle. frontiersin.org

The integration of these techniques with computational modeling will provide an unprecedented level of detail about the elementary steps involved in catalytic transformations involving propan-2-ol and vanadium(II). osti.gov

Synergistic Effects in Multi-Metallic Systems Incorporating Vanadium(II) and Propan-2-ol Ligands

The combination of two or more different metals in a single catalytic system can lead to synergistic effects, where the performance of the multi-metallic system surpasses that of the individual components. nanoge.org The exploration of such systems incorporating vanadium(II) and propan-2-ol ligands is a promising research frontier.

Potential Synergies:

Enhanced Redox Activity: Combining vanadium(II) with another redox-active metal could facilitate multi-electron transfer processes that are difficult to achieve with a single metal center. For instance, incorporating vanadium into cobalt-based layered double hydroxides has been shown to synergistically enhance electron and proton transfer during benzyl alcohol oxidation. rsc.org

Substrate-Ligand Synergy: The interaction between the substrate (e.g., an alcohol) and the ligands coordinated to the metal center can significantly influence the reaction kinetics. rsc.org In a multi-metallic system, one metal could bind the propan-2-ol ligand while another activates the substrate, leading to enhanced reactivity.

Bifunctional Catalysis: In a multi-metallic cluster or supported catalyst, different metal sites could perform different catalytic roles. For example, one metal could act as a Lewis acid to activate a carbonyl group, while the vanadium(II) center delivers a hydride from a coordinated isopropoxide.

Future research will focus on the rational design and synthesis of discrete heterometallic clusters and supported bimetallic nanoparticles to harness these synergistic effects for enhanced catalytic performance in alcohol transformations.

Q & A

Basic Research Questions

Q. How can vanadium(2+) ions be stabilized in aqueous solutions for oxidation-reduction studies involving propan-2-ol?

  • Methodology : Vanadium(2+) is prone to oxidation in aqueous media. Stabilization requires strict control of pH and redox potential. Use deoxygenated solvents (e.g., nitrogen-purged water) and reducing agents like ascorbic acid to maintain V²+ in solution. Electrochemical methods, such as cyclic voltammetry, can monitor redox stability .
  • Experimental Design : Prepare solutions under inert atmospheres and characterize using UV-Vis spectroscopy (absorption peaks at 400–450 nm for V²+). Pair with potentiometric titration to quantify redox states .

Q. What spectroscopic techniques are most effective for identifying vanadium(2+) species in propan-2-ol-mediated catalytic systems?

  • Answer : X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) are preferred. XAS provides oxidation state and coordination geometry, while EPR detects paramagnetic V²+ species. For example, EPR signals at g ≈ 1.96 confirm V²+ in octahedral coordination .

Q. How to design a kinetic study for the oxidation of propan-2-ol to acetone using vanadium-based catalysts?

  • Protocol : Use acidified aqueous media (e.g., H₂SO₄) with V⁵+ as the oxidizing agent. Monitor acetone formation via gas chromatography (GC) or FTIR. Vary parameters like surfactant concentration (e.g., SDS micelles) to study catalytic enhancement effects. Rate equations should account for [V⁵+], [propan-2-ol], and pH dependencies .

Advanced Research Questions

Q. How do micellar systems influence the mechanistic pathway of vanadium-catalyzed propan-2-ol oxidation?

  • Analysis : Surfactants (e.g., CTAB) form micelles that solubilize reactants and alter transition-state energetics. Use stopped-flow spectrophotometry to measure intermediate formation rates. Compare activation energies in micellar vs. non-micellar systems. For example, micelles reduce ΔG‡ by stabilizing the V⁵+–propan-2-ol complex .
  • Data Contradictions : Conflicting reports on micellar effects may arise from differences in surfactant charge (anionic vs. cationic) or critical micelle concentration (CMC). Resolve by standardizing surfactant type and concentration across experiments .

Q. What thermodynamic models explain the speciation of vanadium(2+) in acidic propan-2-ol solutions under varying redox conditions?

  • Modeling : Construct Eh-pH diagrams (Pourbaix diagrams) for vanadium in H₂O–propan-2-ol mixtures. Use software like HSC Chemistry to predict dominant species (e.g., V²+, VO²+). Experimental validation via ICP-MS and redox potentiometry is critical. Under low pH and Eh < 0.5 V, V²+ dominates, while VO²+ forms at higher Eh .

Q. How can machine learning optimize vanadium(2+) recovery from complex matrices in propan-2-ol-rich industrial byproducts?

  • Approach : Train models (e.g., Wavelet-TCN networks) on datasets linking process parameters (temperature, pH, propan-2-ol concentration) to vanadium yield. Use feature importance analysis to identify key variables (e.g., slag composition, furnace temperature). Validate with pilot-scale experiments .

Key Research Gaps

  • Mechanistic Insights : Limited understanding of V²+–propan-2-ol intermediate complexes in non-aqueous media.
  • Scalability : Bridging lab-scale kinetic models to industrial vanadium extraction processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.